Pirinixic Acid Aminothiazole

Vue d'ensemble

Description

L’acide pirinixique aminothiazole est un composé qui combine les caractéristiques structurales de l’acide pirinixique et de l’aminothiazole. L’acide pirinixique est connu pour son rôle d’agoniste du récepteur alpha activé par les proliférateurs de peroxysomes (PPARα), tandis que l’aminothiazole est une structure polyvalente en chimie médicinale dotée de diverses activités biologiques. La combinaison de ces deux parties donne un composé aux applications thérapeutiques potentielles, notamment dans les domaines de l’inflammation et du cancer .

Mécanisme D'action

Le mécanisme d’action de l’acide pirinixique aminothiazole implique son interaction avec des cibles moléculaires spécifiques :

Récepteur alpha activé par les proliférateurs de peroxysomes (PPARα) : Le composé active le PPARα, ce qui entraîne la transcription de gènes impliqués dans le métabolisme lipidique et l’inflammation.

Synthase microsomale de la prostaglandine E2-1 (mPGES-1) et 5-lipoxygénase (5-LO) : Il inhibe ces enzymes, réduisant ainsi la production de médiateurs pro-inflammatoires comme les prostaglandines et les leucotriènes

Analyse Biochimique

Biochemical Properties

Pirinixic Acid Aminothiazole interacts with key enzymes, proteins, and other biomolecules in biochemical reactions. It is a potent inhibitor of both 5-LO and mPGES-1, with IC50 values of 0.3 and 0.4 μM, respectively . These enzymes are key players in the synthesis of leukotrienes (LTs) and PGE2, respectively . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

The effects of this compound on cells are significant. In cell-based assays, it directly inhibits 5-LO with an IC50 value of 0.2 μM . This inhibition can lead to a reduction in the synthesis of LTs and PGE2, which are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a dual inhibitor of 5-LO and mPGES-1, it binds to the active sites of these enzymes, inhibiting their activity and subsequently reducing the synthesis of LTs and PGE2 . This can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on 5-LO and mPGES-1 suggest that it may have long-term effects on cellular function, particularly in the context of inflammation and cancer .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the enzymes 5-LO and mPGES-1 . These enzymes are key players in the synthesis of LTs and PGE2, respectively .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’acide pirinixique aminothiazole implique généralement la condensation d’une cétone halogénée avec un thioamide, suivie d’une cyclisation pour former le cycle aminothiazole. Les conditions réactionnelles nécessitent souvent l’utilisation d’une base, comme l’hydroxyde de sodium, et d’un solvant comme l’éthanol. Le processus peut être optimisé en utilisant des catalyseurs supportés sur des polymères pour améliorer les rendements et simplifier l’isolement du produit .

Méthodes de production industrielle : La production industrielle de l’acide pirinixique aminothiazole peut impliquer des réactions par lots à grande échelle utilisant des voies de synthèse similaires. L’utilisation de réacteurs à écoulement continu et de catalyseurs supportés sur des solides peut améliorer l’efficacité et la possibilité de mise à l’échelle. Le produit final est généralement purifié par cristallisation ou chromatographie pour atteindre une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : L’acide pirinixique aminothiazole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents comme le borohydrure de sodium.

Substitution : Les réactions de substitution nucléophile peuvent se produire aux positions halogénées du cycle aminothiazole

Réactifs et conditions courantes :

Oxydation : Peroxyde d’hydrogène dans l’acide acétique.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Hydroxyde de sodium dans l’éthanol

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines .

4. Applications de recherche scientifique

L’acide pirinixique aminothiazole a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes.

Biologie : Étudié pour son rôle dans la modulation de l’activité enzymatique et de la liaison des récepteurs.

Médecine : Investigué pour ses propriétés anti-inflammatoires et anticancéreuses. .

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques

Applications De Recherche Scientifique

Pirinixic acid aminothiazole has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in modulating enzyme activity and receptor binding.

Medicine: Investigated for its anti-inflammatory and anticancer properties. .

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Comparaison Avec Des Composés Similaires

L’acide pirinixique aminothiazole peut être comparé à d’autres composés similaires, tels que :

Fénoibrate : Un autre agoniste du PPARα utilisé pour réduire les taux lipidiques.

Acide clofibrate : Un agoniste du PPARα aux effets hypolipidémiants similaires mais qui ne possède pas la double action inhibitrice sur le mPGES-1 et la 5-LO.

Thiazolidinediones : Une classe d’agonistes du PPARγ utilisés dans le traitement du diabète.

L’unicité de l’acide pirinixique aminothiazole réside dans sa double action inhibitrice sur le mPGES-1 et la 5-LO, combinée à son activité agoniste du PPARα, ce qui en fait un candidat prometteur pour le traitement des maladies inflammatoires et du cancer .

Activité Biologique

Pirinixic Acid Aminothiazole is a compound that has garnered attention due to its dual inhibitory effects on key enzymes involved in the inflammatory response. Specifically, it targets 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) , both of which play significant roles in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.

This compound acts primarily by inhibiting the activities of 5-LO and mPGES-1, which are critical in the synthesis of leukotrienes and prostaglandin E2 (PGE2), respectively. The compound exhibits high potency with IC50 values of approximately 0.3 μM for 5-LO and 0.4 μM for mPGES-1 in cell-free assays, and an even lower IC50 value of 0.2 μM in cell-based assays for 5-LO inhibition .

In Vivo Efficacy

In preclinical studies, this compound demonstrated significant anti-inflammatory effects. In a mouse model of zymosan-induced peritonitis, administration of the compound at a dosage of 10 mg/kg resulted in:

- A 57% reduction in vascular permeability.

- A 45% decrease in neutrophil infiltration.

- An 84% reduction in cysteinyl leukotrienes (cysLTs) levels.

- A 46% decrease in PGE2 levels .

These findings suggest that this compound effectively reduces both leukotriene and PGE2 synthesis, highlighting its potential as a therapeutic agent for inflammatory conditions.

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound compared to other known inhibitors:

| Compound | Target Enzyme | IC50 (μM) | Effectiveness (In Vivo) |

|---|---|---|---|

| This compound | 5-LO | 0.3 | Significant reduction in inflammation |

| mPGES-1 | 0.4 | Significant reduction in inflammation | |

| LP105 (Pirinixic Acid Derivative) | 5-LO | 1.5 | Reduced vascular remodeling |

| COX-1/COX-2 | ~5–8 | Moderate anti-inflammatory effects |

Case Studies and Research Findings

- Case Study on Inflammation : In a study focusing on murine models, this compound was shown to significantly inhibit the activity of 5-LO, leading to reduced levels of inflammatory markers associated with conditions like aortic aneurysms . The compound not only inhibited 5-LO but also modulated other pathways related to vascular health.

- Cancer Research Implications : The dual inhibition mechanism of this compound is being explored for its potential application in cancer therapy. By reducing the synthesis of inflammatory mediators that can promote tumor growth and metastasis, this compound could serve as a valuable addition to cancer treatment regimens .

- Metabolism Studies : Research indicates that derivatives of Pirinixic Acid, including those featuring aminothiazole moieties, exhibit improved bioactivity and potency. These derivatives have been rationally designed to enhance their pharmacokinetic profiles while maintaining their dual inhibitory functions .

Propriétés

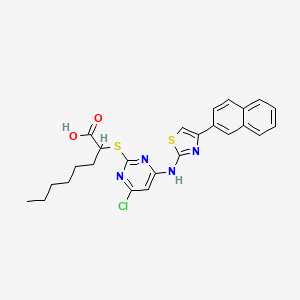

IUPAC Name |

2-[4-chloro-6-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]pyrimidin-2-yl]sulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN4O2S2/c1-2-3-4-5-10-20(23(31)32)34-25-28-21(26)14-22(30-25)29-24-27-19(15-33-24)18-12-11-16-8-6-7-9-17(16)13-18/h6-9,11-15,20H,2-5,10H2,1H3,(H,31,32)(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADFIDKPYNKNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.